M1, M3, and M5 Receptor Agonist Activity: Cevimeline vs. Inactive M2/M4 Profile
Cevimeline demonstrates distinct functional selectivity at muscarinic receptor subtypes, showing potent agonist activity at M1, M3, and M5 receptors (EC50 = 23, 48, and 63 nM, respectively), while exhibiting minimal activity at M2 and M4 receptors (EC50 >1 µM) . This contrasts with the non-selective profile reported for pilocarpine [1].
| Evidence Dimension | Functional Agonist Activity (EC50) |
|---|---|
| Target Compound Data | M1: 23 nM; M3: 48 nM; M5: 63 nM; M2/M4: >1 µM |
| Comparator Or Baseline | Pilocarpine: Reported as non-selective for M1, M2, and M3 subtypes in radioligand binding studies |
| Quantified Difference | Cevimeline exhibits >20-fold selectivity for M1/M3 over M2/M4, while pilocarpine shows no subtype selectivity. |
| Conditions | Functional assays using recombinant human muscarinic receptors |
Why This Matters
This selectivity profile is the basis for cevimeline's targeted sialagogue effect with a potentially reduced side-effect burden.
- [1] Omori Y, Asari T, Maruyama K, Kusama H, Kojima M, Shibata N. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation. Arzneimittelforschung. 2003;53(5):342-50. View Source
